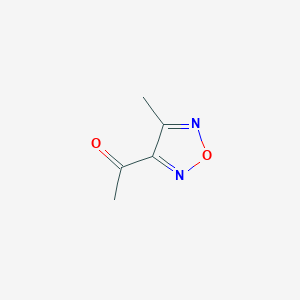
(1S)-1-(4-fluorophenyl)prop-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol is a chiral compound characterized by the presence of a fluorophenyl group attached to a propynol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions using a suitable base like sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the pure (S)-1-(4-fluorophenyl)prop-2-yn-1-ol.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
®-1-(4-fluorophenyl)prop-2-yn-1-ol: The enantiomer of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol with similar chemical properties but different biological activities.
4-fluorophenylacetylene: A structurally related compound with a similar fluorophenyl group but lacking the hydroxyl group.
4-fluorobenzyl alcohol: Another related compound with a fluorophenyl group and a hydroxyl group but differing in the position of the functional groups.
Uniqueness
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol is unique due to its chiral nature and the presence of both a fluorophenyl group and a propynol backbone. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
179249-16-2 |
|---|---|
分子式 |
C9H7FO |
分子量 |
150.15 g/mol |
IUPAC名 |
(1S)-1-(4-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H/t9-/m0/s1 |
InChIキー |
JZJFKHHTWIWOOH-VIFPVBQESA-N |
SMILES |
C#CC(C1=CC=C(C=C1)F)O |
異性体SMILES |
C#C[C@@H](C1=CC=C(C=C1)F)O |
正規SMILES |
C#CC(C1=CC=C(C=C1)F)O |
同義語 |
Benzenemethanol, alpha-ethynyl-4-fluoro-, (alphaS)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)



![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)
![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)



![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)

![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)
